molecular formula C20H24ClN3O4S B251131 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B251131
M. Wt: 437.9 g/mol
InChI Key: VVPKFWVLLGJAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has been extensively studied for its scientific research applications. It is commonly referred to as "compound X" in scientific literature. This compound has been shown to have potential therapeutic benefits in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its potential therapeutic benefits in the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Finally, research can be done to investigate its potential in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride to produce 2-(4-chloro-2-methylphenoxy)acetophenone. This compound is then reacted with 4-(methylsulfonyl)-1-piperazinecarboxylic acid to produce this compound.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic benefits in the treatment of various diseases. It has been shown to have potential in the treatment of cancer, inflammation, and neurological disorders.

Properties

Molecular Formula

C20H24ClN3O4S

Molecular Weight

437.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C20H24ClN3O4S/c1-15-13-16(21)7-8-19(15)28-14-20(25)22-17-5-3-4-6-18(17)23-9-11-24(12-10-23)29(2,26)27/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)

InChI Key

VVPKFWVLLGJAAJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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